

A Comparative Spectroscopic Analysis of Methyl 1H-indazole-3-carboxylate and Its Analogues

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Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of **methyl 1H-indazole-3-carboxylate** and its key analogues. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document provides a valuable resource for the identification, characterization, and quality control of these important heterocyclic compounds.

Methyl 1H-indazole-3-carboxylate serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its spectroscopic characteristics, alongside those of its analogues, is paramount for unambiguous structure elucidation and the development of new chemical entities. This guide presents a comparative analysis of the ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for the parent compound and selected analogues, including its ethyl ester, a nitro-substituted derivative, and a chloro-substituted derivative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **methyl 1H-indazole-3-carboxylate** and its analogues. These values have been compiled from various sources and provide a basis for comparing the electronic and structural effects of different substituents on the indazole core.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-4	H-5	H-6	H-7	- OCH ₃ / OCH ₂ C H ₃	- OCH ₂ C H ₃	Other	Solvent
Methyl 1H- indazole-3- carboxylate	7.30 (ddd)	7.44 (ddd)	7.65 (d)	8.06 (d)	3.92 (s)	-	13.91 (s, NH)	DMSO- d ₆
Ethyl 1H- indazole-3- carboxylate[1]	7.30 (m)	7.44 (m)	7.65 (d)	8.06 (d)	4.38 (q)	1.36 (t)	13.91 (bs, NH)	DMSO- d ₆ [1]
5-Nitro- 3- phenyl- 1H- indazole[2]	7.29 (d)	-	-	8.98 (s)	-	-	7.53- 7.62 (m, 3H, Ph), 7.98 (d, 2H, Ph), 8.26 (d, 1H), 11.84 (br, NH)	CDCl ₃ [2]]
5- Chloro- 3- phenyl- 1H- indazole[2]	7.14- 7.17 (m)	-	7.29- 7.32 (m)	7.93- 7.98 (m)	-	-	7.45- 7.56 (m, 3H, Ph), 11.55 (br, NH)	CDCl ₃ [2]]

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	=C=O	-OC H ₃ / OC H ₂ C H ₃	-OC H ₂ C H ₃	Other	Solvent
Methyl 1H-indazole-3-carboxylate	135.20	122.83	122.16	126.64	121.04	111.09	140.93	162.33	52.5 (assumed)	-	-	DM SO-d ₆
Ethyl 1H-indazole-3-carboxylate[1]	135.20[1]	122.83[1]	122.16[1]	126.64[1]	121.04[1]	111.09[1]	140.93[1]	162.33[1]	60.28[1]	14.27[1]	-	DM SO-d ₆ [1]
5-Nitro-3-phenyl-1H-indazole[2]	148.67[2]	122.14[2]	110.60[2]	142.96[2]	119.18[2]	120.37[2]	143.39[2]	-	-	-	Phenyl: 127.81, 129.35, 131.72[2]	CD Cl ₃ [2]

5-Chloro-3-phenyl-1H-indazole	145.36[2]	121.80[2]	111.35[2]	127.11[2]	120.35[2]	128.53[2]	140.04[2]	-	-	-	Phe nyl: 127. 63, CD 129. Cl ₃ [07, 2] 132. 78[2]]

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C=C Stretch (Aromatic)	C-O Stretch	NO ₂ Stretch	C-Cl Stretch
Methyl 1H-indazole-3-carboxylate [3]	~3300-3000	~1713	~1618, 1479	~1230	-	-
Ethyl 1H-indazole-3-carboxylate [1]	3290[1]	1713[1]	1618, 1479[1]	1230[1]	-	-
5-Nitro-3-phenyl-1H-indazole	-	-	-	-	~1520, 1340	-
5-Chloro-3-phenyl-1H-indazole	-	-	-	-	-	~700-800

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments	Ionization Method
Methyl 1H-indazole-3-carboxylate[3]	176.0586	145 ([M-OCH ₃] ⁺), 117 ([M-COOCH ₃] ⁺)	ESI
Ethyl 1H-indazole-3-carboxylate[4]	190.0742	145 ([M-OC ₂ H ₅] ⁺), 117 ([M-COOC ₂ H ₅] ⁺)	GC-MS
5-Nitro-3-phenyl-1H-indazole	239	-	-
5-Chloro-3-phenyl-1H-indazole	228/230	-	-

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **methyl 1H-indazole-3-carboxylate** and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[5] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets.

Infrared (IR) Spectroscopy

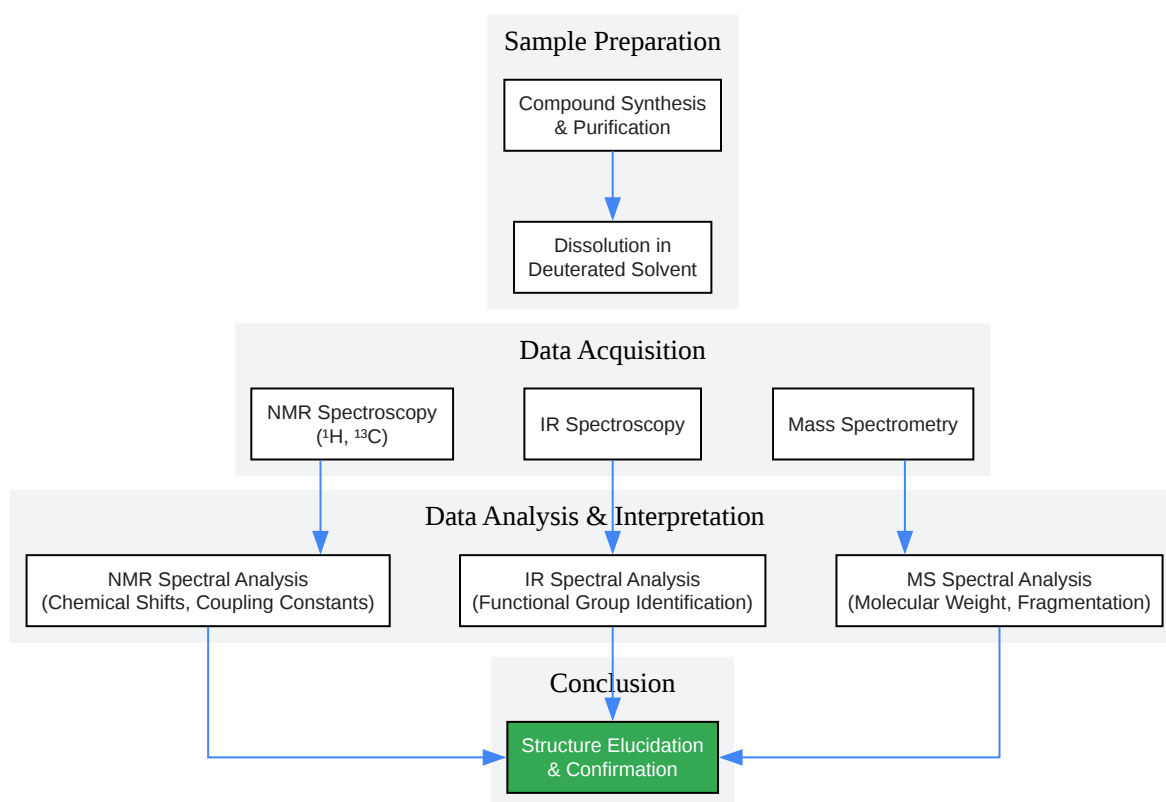
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[6] The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Ionization (EI) for GC-MS.[1][4] High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion and key fragments, which aids in confirming the elemental composition.[1]

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of **methyl 1H-indazole-3-carboxylate** and its analogues is depicted in the following diagram. This process ensures a systematic approach from sample preparation to final structure elucidation.

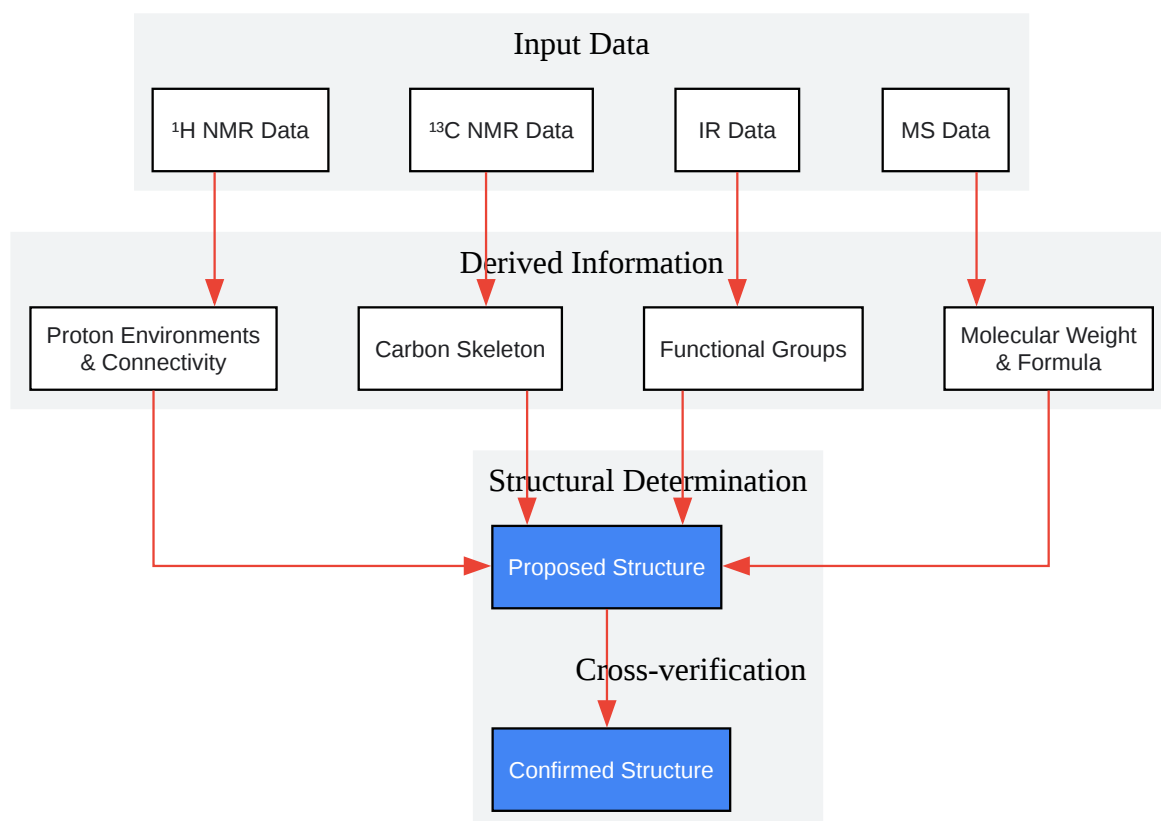


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Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The interpretation of spectroscopic data follows a logical pathway where information from different techniques is integrated to build a complete picture of the molecular structure.



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Caption: Logical pathway for data interpretation.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 1H-indazole-3-carboxylate and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044672#spectroscopic-analysis-of-methyl-1h-indazole-3-carboxylate-and-its-analogues>]

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